tert-Pentyl-d6 Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

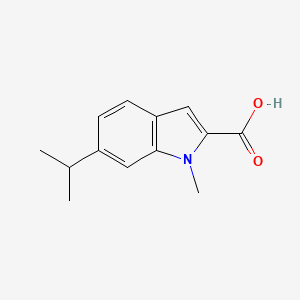

Tert-Pentyl-d6 Chloride, also known as tert-Amyl Chloride-d6 or 2-Chloro-2-methylbutane-d6, is an isotopically labeled analogue of tert-Pentyl Chloride . It is used as a starting material in various organic synthesis . The molecular formula is C5H5D6Cl and the molecular weight is 112.63 .

Synthesis Analysis

Tert-Pentyl Chloride can be synthesized from tert-pentyl alcohol reacting with concentrated hydrochloric acid . This reaction demonstrates the procedure for the synthesis of a tertiary alkyl halide from a tertiary alcohol via the SN1 mechanism .Molecular Structure Analysis

The molecular structure of tert-Pentyl-d6 Chloride is represented by the formula C5H5D6Cl . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The synthesis of tert-Pentyl Chloride from tert-pentyl alcohol involves an SN1 reaction mechanism . The reaction is favored over the elimination reaction because Cl- is a good nucleophile .Physical And Chemical Properties Analysis

Tert-Pentyl-d6 Chloride has a number of physical and chemical properties. The molar mass is 112.63 . The compound has a triple point temperature, normal boiling temperature, and critical temperature . It also has a critical pressure and density . Other properties include enthalpy of vaporization, heat capacity at saturation pressure, and heat capacity at constant pressure .Aplicaciones Científicas De Investigación

Enhancing Enantioselectivity in Catalysts

tert-Pentyl groups are effective in increasing the enantioselectivity of salen titanium complexes in the asymmetrical cyanation of aromatic aldehydes. These groups have shown to enhance enantioselectivity significantly compared to tert-butyl analogues (Liang & Bu, 2002).

Polymerization Processes

In studies involving the polymerization of cyclosiloxanes, complexes of antimony pentachloride with acyl chlorides like acetyl chloride or 1-naphthoyl chloride have been used to polymerize methylated cyclosiloxanes (Sigwalt, Nicol, & Masure, 1989).

Solvolysis Studies

The solvolysis of tert-butyl and tert-pentyl chlorides in water has been investigated to understand the temperature variation of the specific heat of activation for these hydrolyses (Adams & Sheppard, 1980).

Education in Mass Spectrometry

tert-Pentyl-d6 Chloride is used in educational settings, particularly in teaching mass spectrometry fragmentation patterns. Students use it to prepare acetates and analyze the structure of the ester product (Mcgoran, Melton, & Taitch, 1996).

Studying Steric Effects in Reactions

Research on the steric effect of tert-pentyl groups in gas-phase S(N)2 reactions, particularly in comparing the activation energies with other substituents, has been conducted to understand these effects in both gas phase and solution (Vayner, Houk, Jorgensen, & Brauman, 2004).

Crystal Structure Analysis

The tert-butyl cation, closely related to the tert-pentyl group, has been analyzed through X-ray crystal structure analysis, contributing to the understanding of molecular structures (Hollenstein & Laube, 1993).

Understanding Protonated Dications

Investigations on the structures of the tert-pentyl cation and its protonated dication form contribute to the broader understanding of molecular behavior and charge distribution (Olah, Prakash, & Rasul, 2008).

Ligand Use in Amination Reactions

tert-Pentyl groups have been studied for their role as ligands in the amination of aryl bromides and chlorides, showing effectiveness in these catalytic processes (Hill et al., 2006).

Safety And Hazards

Tert-Pentyl-d6 Chloride is intended for research use only and is not intended for diagnostic or therapeutic use . It is recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound . It is also flammable, and vapors may form explosive mixtures with air .

Propiedades

Número CAS |

89603-08-7 |

|---|---|

Nombre del producto |

tert-Pentyl-d6 Chloride |

Fórmula molecular |

C5H11Cl |

Peso molecular |

112.63 |

Nombre IUPAC |

2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane |

InChI |

InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3 |

Clave InChI |

CRNIHJHMEQZAAS-XERRXZQWSA-N |

SMILES |

CCC(C)(C)Cl |

Sinónimos |

1,1-Dimethylpropyl-d6 Chloride; 2-Chloro-2-methylbutane-d6; 2-Methyl-2-chlorobutane-d6; NSC 7900-d6; tert-Amyl Chloride-d6; 2-Chloro-2-methylbutane-d6; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]isoxazole](/img/structure/B569608.png)

![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)